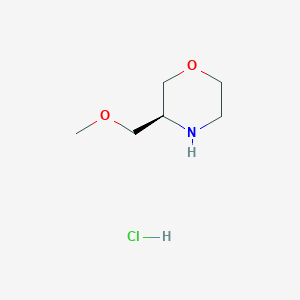
(S)-3-(Methoxymethyl)morpholine hydrochloride
Übersicht
Beschreibung
The compound "(S)-3-(Methoxymethyl)morpholine hydrochloride" is a chiral morpholine derivative. Morpholine analogs have been extensively studied due to their potential pharmacological activities. For instance, (S)-3-[(benzyloxy)methyl]morpholine hydrochloride has been reported to exhibit appetite-suppressant activity without affecting the release or uptake of conventional neurotransmitters such as noradrenaline, dopamine, or serotonin . Similarly, chiral alkoxymethyl morpholine analogs have been synthesized and identified for their selective antagonistic activity on dopamine D4 receptors, indicating their potential in treating disorders related to dopamine dysregulation .
Synthesis Analysis
The synthesis of morpholine derivatives involves multiple steps, including cyclization reactions, reductions, and acidifications. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved through a divergent synthetic method starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, resulting in a yield of 62.3% . The resolution of racemic mixtures into their enantiomers is also a critical step in the synthesis of chiral morpholine compounds, as demonstrated in the synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The chiral center in these molecules is crucial for their biological activity, as the activity can significantly differ between enantiomers. For instance, the (R) enantiomer of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride was not found to be anorexiant, highlighting the importance of chirality in the pharmacological profile of these compounds .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including alkylation, acylation, and cleavage of protecting groups. The cleavage of the methoxymethyl group in the synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol was achieved using catalytic amounts of p-toluenesulfonic acid in methanol . These reactions are essential for modifying the chemical structure and tailoring the pharmacological properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the morpholine ring can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(S)-3-(Methoxymethyl)morpholine hydrochloride has been utilized in various synthesis and characterization studies. A notable example is the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, achieved through cyclization reaction, reduction, and acidification, exhibiting a high yield of 62.3%. The compound's structure was confirmed using IR, 1H NMR, and MS technology, emphasizing the route's efficiency and high yield (Tan Bin, 2011).
Advanced Synthesis Techniques
Innovative techniques have been employed for the synthesis of derivatives of (S)-3-(Methoxymethyl)morpholine hydrochloride. For instance, novel synthesis methods led to the creation of cis-3,5-disubstituted morpholine derivatives, utilizing diastereoselective transformations and nucleophilic displacement reactions (D’hooghe et al., 2006). Additionally, the compound served as a precursor in the complexation with palladium(II) and mercury(II), leading to the synthesis of organometallic complexes with characterized crystal structures, which indicates its potential in advanced chemical synthesis (Singh et al., 2000).
Role in Medicinal Chemistry and Drug Synthesis
Eigenschaften
IUPAC Name |
(3S)-3-(methoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693464 | |
| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Methoxymethyl)morpholine hydrochloride | |
CAS RN |
218595-25-6 | |
| Record name | (3S)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



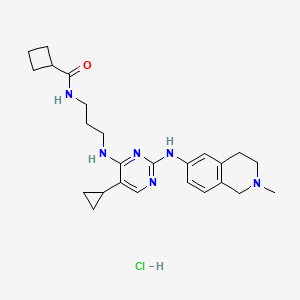
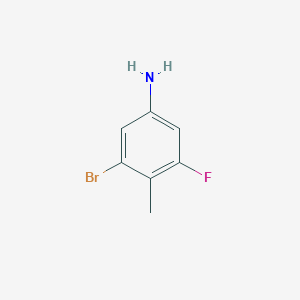
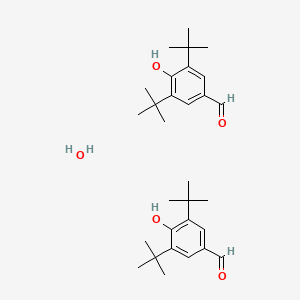
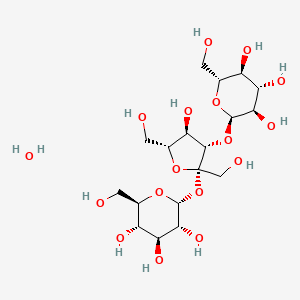


![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)


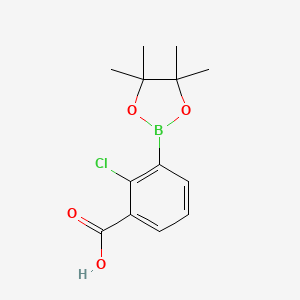
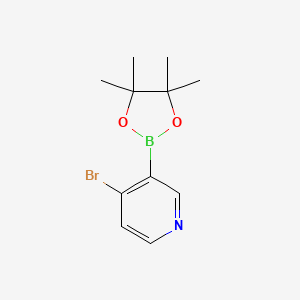
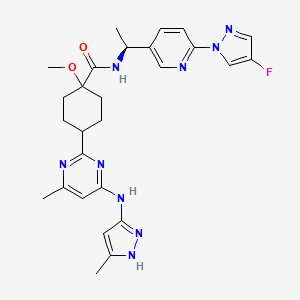
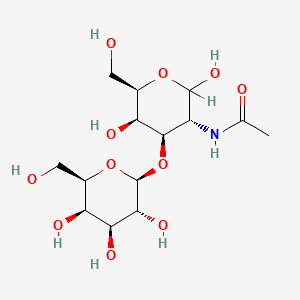
![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)